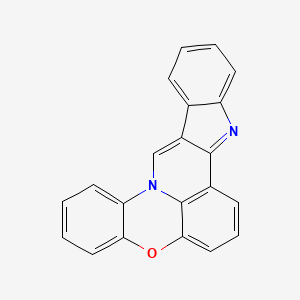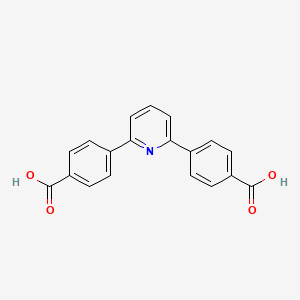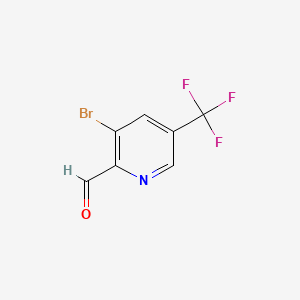
3-Bromo-5-(trifluoromethyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of picolinaldehyde, where the 3-position of the pyridine ring is substituted with a bromine atom and the 5-position with a trifluoromethyl group
科学的研究の応用
3-Bromo-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves the bromination of 5-(trifluoromethyl)picolinaldehyde. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution on the pyridine ring . The reaction conditions often involve maintaining a specific temperature and using solvents that facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing production efficiency.
化学反応の分析
Types of Reactions
3-Bromo-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3-Bromo-5-(trifluoromethyl)picolinic acid.
Reduction: 3-Bromo-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Bromo-5-(trifluoromethyl)picolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)picolinaldehyde: Lacks the bromine substituent, which can affect its reactivity and applications.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group, limiting its use in certain reactions.
3-Bromo-5-(trifluoromethyl)phenol: Contains a phenol group instead of an aldehyde, leading to different chemical properties and applications
Uniqueness
3-Bromo-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and research applications. The aldehyde group further enhances its versatility, allowing it to participate in a wide range of chemical reactions.
特性
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJSHHUAEQVWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743617 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-42-4 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
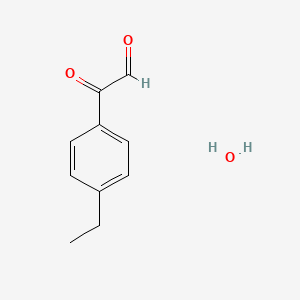

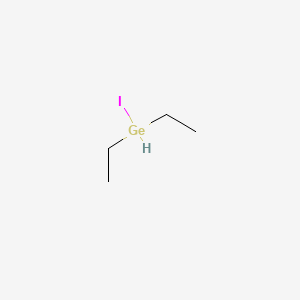
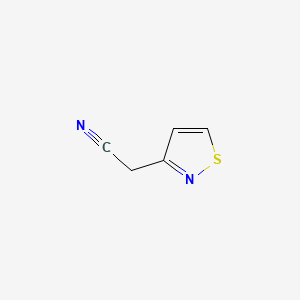
![N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide](/img/structure/B578259.png)
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)
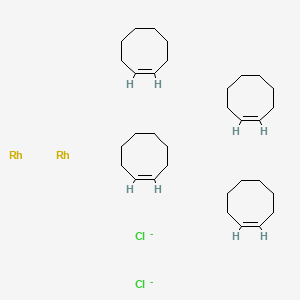
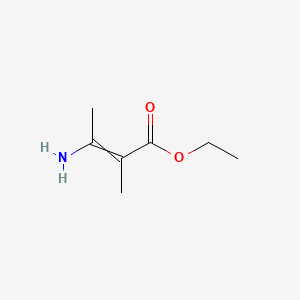

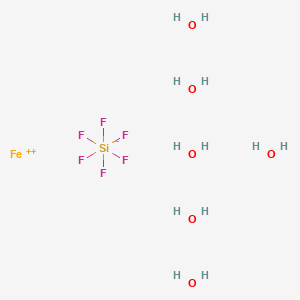
![5,5'-Dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B578269.png)
